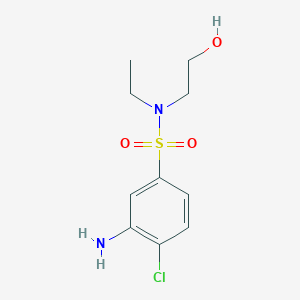

3-Amino-4-chloro-N-ethyl-N-(2-hydroxyethyl)-benzenesulfonamide

Overview

Description

3-Amino-4-chloro-N-ethyl-N-(2-hydroxyethyl)-benzenesulfonamide, or ACE-BSA, is a synthetic compound that has been studied extensively in the scientific community. It is a member of the sulfonamide family and is used in many research applications, including drug development and biochemical research. ACE-BSA has been shown to possess a number of biochemical and physiological effects, as well as potential advantages and limitations for lab experiments.

Scientific Research Applications

Molecular and Crystal Structure Analysis

3-Amino-4-hydroxy benzenesulfonamide and its hydrochloride, closely related to the compound , have been studied for their crystal and molecular structures using X-ray diffraction. The equilibrium between neutral tautomeric forms and the constants of acid-base equilibrium of this compound are explored through spectrophotometry and density functional theory, showcasing its importance in structural chemistry and material sciences (Kovalchukova et al., 2013).

Pharmaceutical and Medical Applications

Biphenylsulfonamides, which share a sulfonamide group with the compound , have been identified as a novel series of endothelin-A (ETA) selective antagonists. These compounds, through specific substitutions, demonstrate improved binding and functional activity, highlighting their potential in treating conditions related to the endothelin system, such as pulmonary arterial hypertension (Murugesan et al., 1998).

Agricultural Applications

Chlorsulfuron, which possesses a benzenesulfonamide moiety similar to the compound , is noted for its selectivity as a post-emergence herbicide for small grains. The selectivity stems from the ability of crop plants to metabolize chlorsulfuron to an inactive product, a trait not shared by sensitive broadleaf plants. This differential metabolism is pivotal for its use in agriculture (Sweetser et al., 1982).

Photodynamic Therapy Applications

A novel zinc phthalocyanine with substituted benzenesulfonamide groups has been synthesized, showcasing impressive properties for photodynamic therapy applications. This compound demonstrates high singlet oxygen quantum yield and good fluorescence properties, marking its potential in treating cancer through Type II photosensitizers (Pişkin et al., 2020).

Antifungal and Antitumor Applications

Various benzenesulfonamide derivatives have shown potent antifungal and antitumor activities. For instance, a series of novel Azetidin-2-ones with benzenesulfonamide moiety have demonstrated significant antifungal activity against specific fungi, revealing a clear structure-activity relationship (Gupta & Halve, 2015). Moreover, some sulfonamide derivatives have shown promising in vitro antitumor activities, marking their potential in cancer treatment (Sławiński & Gdaniec, 2005).

Properties

IUPAC Name |

3-amino-4-chloro-N-ethyl-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O3S/c1-2-13(5-6-14)17(15,16)8-3-4-9(11)10(12)7-8/h3-4,7,14H,2,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSJPEOWHQMLEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

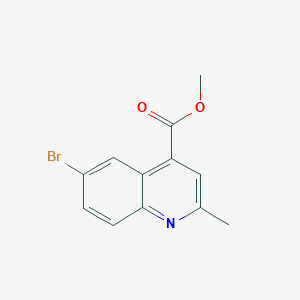

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

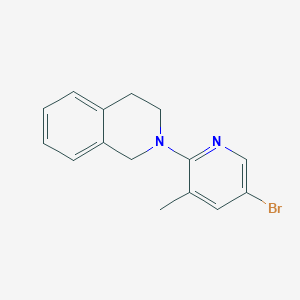

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1525120.png)

amino]-1-ethanol](/img/structure/B1525121.png)

![2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1525130.png)